molecular formula C14H16INO B1324237 8-(2-Iodophenyl)-8-oxooctanenitrile CAS No. 898768-09-7

8-(2-Iodophenyl)-8-oxooctanenitrile

Cat. No. B1324237
CAS RN: 898768-09-7
M. Wt: 341.19 g/mol
InChI Key: MTELNBIDELQDJK-UHFFFAOYSA-N
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Description

8-(2-Iodophenyl)-8-oxooctanenitrile, also known as IOO or IOOA, is a chemical compound used in scientific research. It is a yellow powder that is soluble in organic solvents and has a molecular weight of 337.20 g/mol. IOO is commonly used in the synthesis of various compounds and has shown promising results in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Radiochemistry

8-(2-Iodophenyl)-8-oxooctanenitrile has been involved in the synthesis of radioiodinated analogs, like 2-(4-[131I]iodophenyl)- and 8-[131I]iodo-2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one, using methods such as acid decomposition of aryl triazenes in acetonitrile. This synthesis plays a crucial role in developing compounds for radiochemical studies (Maeda, Komori, Dohmoto, & Kojima, 1985).

Organic Synthesis and Catalysis

In organic synthesis, this compound is involved in regioselective arylation reactions, particularly with biphenyl-2-ols and naphthols. These reactions are catalyzed by palladium in the presence of aryl halides, illustrating the compound's utility in developing diverse organic materials (Satoh, Inoh, Kawamura, Kawamura, Miura, & Nomura, 1998).

Biochemical Applications

8-(2-Iodophenyl)-8-oxooctanenitrile is also relevant in biochemical contexts, such as in the study of 8-oxo-7,8-dihydro-2′-deoxyguanosine concentrations in various human body fluids. This compound's analogs are investigated for their role in oxidative damage to DNA, which has implications in aging, cancer, and degenerative diseases (Hu, Cooke, Tsai, & Chao, 2015).

Optoelectronics and Material Science

In the field of materials science, derivatives of 8-(2-Iodophenyl)-8-oxooctanenitrile are studied for their optoelectronic properties. For instance, compounds such as hydroquinoline derivatives are analyzed for their structural, electronic, optical, and charge transport properties, which are significant for developing multifunctional materials (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).

Chemosensors Development

The compound has applications in the development of chemosensors. Novel chemosensors like 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile are created for the selective recognition of toxic ions like Pd2+. These advancements are crucial for environmental monitoring and safety (Shally, Kumar, Althagafi, Kumar, Singhal, Kumar, Gupta, & Pratap, 2020).

properties

IUPAC Name

8-(2-iodophenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO/c15-13-9-6-5-8-12(13)14(17)10-4-2-1-3-7-11-16/h5-6,8-9H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTELNBIDELQDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642256
Record name 8-(2-Iodophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Iodophenyl)-8-oxooctanenitrile

CAS RN

898768-09-7
Record name 8-(2-Iodophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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